BenchChemオンラインストアへようこそ!

Antho-RFamide

Gastrointestinal Motility Neuropeptide Pharmacology Structure-Activity Relationship

Arginylphenylalaninamide (Arg-Phe-NH₂, RFamide) is a dipeptide that represents the conserved C-terminal fragment of FMRFamide-like peptides. It is classified as a neuropeptide and is known to function as a neurotransmitter or neuromodulator in various organisms, including optic lobe neurons.

Molecular Formula C15H24N6O2
Molecular Weight 320.39 g/mol
CAS No. 34388-59-5
Cat. No. B1665767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntho-RFamide
CAS34388-59-5
SynonymsArg-Phe-NH2
arginylphenylalaninamide
RFamide
Molecular FormulaC15H24N6O2
Molecular Weight320.39 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1
InChIKeyCQZWLVDDIOZTJI-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arginylphenylalaninamide (34388-59-5): Neuropeptide Fragment for RFamide Receptor Studies and Neuromodulation


Arginylphenylalaninamide (Arg-Phe-NH₂, RFamide) is a dipeptide that represents the conserved C-terminal fragment of FMRFamide-like peptides [1]. It is classified as a neuropeptide and is known to function as a neurotransmitter or neuromodulator in various organisms, including optic lobe neurons [2]. As a key minimal active sequence, it serves as a critical reference compound for investigating the structure-activity relationships of the RFamide family, particularly in systems where the full FMRFamide peptide may be subject to enzymatic degradation [3].

Arginylphenylalaninamide (34388-59-5) Substitution Risks: Functional Divergence Within the FMRFamide Peptide Family


Generic substitution with other RFamide peptides or FMRFamide is scientifically untenable due to well-documented, sequence-dependent functional divergence. While many peptides share the C-terminal Arg-Phe-NH₂ motif, their distinct N-terminal extensions confer unique receptor selectivity and downstream signaling profiles [1]. For instance, the full-length FMRFamide and the synthetic [D-Met²]-FMRFamide (DMFa) exhibit distinct pharmacological profiles on mammalian opioid-like receptors compared to the core dipeptide Arginylphenylalaninamide [2]. Furthermore, comparative studies in gastropod models demonstrate that the contractile effects and regulatory interactions of Arginylphenylalaninamide are specific and not universally recapitulated by all members of the extended FMRFamide family, precluding simple interchangeability [3].

Quantitative Differentiation Guide: Arginylphenylalaninamide vs. FMRFamide Analogs in Functional Assays


Minimal Active Sequence for Colonic Motility: Arginylphenylalaninamide vs. FMRFamide

Arginylphenylalaninamide is identified as the minimal C-terminal sequence necessary to reproduce the colonic propulsive motility inhibition seen with the parent FMRFamide peptide. In a mouse model, the dipeptide alone is sufficient to produce a dose-related inhibition, a finding not observed with truncated peptides lacking the Arg-Phe-NH₂ motif [1]. This establishes its role as the essential pharmacophore for this specific biological endpoint, differentiating it from other fragments or full-length analogs that may exhibit distinct receptor interactions or pharmacokinetic properties.

Gastrointestinal Motility Neuropeptide Pharmacology Structure-Activity Relationship

Physicochemical Differentiation for Pharmacokinetic Modeling: Arginylphenylalaninamide vs. FMRFamide

Arginylphenylalaninamide possesses distinct physicochemical properties compared to the larger FMRFamide tetrapeptide, directly impacting its predicted pharmacokinetic behavior. It has a lower molecular weight of 320.39 g/mol and a moderate LogP of 2.574, in contrast to FMRFamide (MW 598.7 g/mol, LogP -2.3) [1]. This difference in molecular weight and lipophilicity is predicted to significantly influence its ability to cross biological membranes, such as the blood-brain barrier, making Arginylphenylalaninamide a superior candidate for studies targeting the central nervous system via peripheral administration.

ADME Prediction Blood-Brain Barrier Permeability Peptide Physicochemistry

Functional Differentiation in Molluscan Muscle Contractility: Additive Effect with Acetylcholine

In functional assays on gastropod smooth muscle, Arginylphenylalaninamide induces contraction in a manner distinct from other neuropeptides. Its contractile effect is additive with acetylcholine, a classical neurotransmitter, and its activity is subject to negative regulation by 5-hydroxytryptamine (serotonin) [1]. This regulatory profile may differ from that of other RFamide family members or other contractile peptides, offering a specific, dissectable signaling pathway for pharmacological intervention and receptor characterization.

Invertebrate Neurophysiology Smooth Muscle Pharmacology Receptor Signaling

Research Applications of Arginylphenylalaninamide (34388-59-5) in Peptide Pharmacology and Receptor Studies


Investigating Minimal RFamide Pharmacophore in Mammalian Systems

Arginylphenylalaninamide is the ideal tool for studying the minimal active sequence of the RFamide family in mammals. Its identification as the minimal C-terminal sequence sufficient to inhibit colonic propulsive motility [1] makes it an essential control and reference compound. This allows researchers to dissect the core pharmacophore from the modulatory effects of N-terminal extensions, providing a cleaner background for receptor binding studies and functional assays.

In Vivo Neuropharmacology: A CNS-Penetrant RFamide Probe Candidate

The compound's significantly lower molecular weight (320.39 g/mol) and higher predicted LogP (2.574) compared to FMRFamide support its application as a more favorable candidate for CNS penetration. It can be utilized in behavioral or physiological studies where systemic administration is preferred over central injection, facilitating investigations into the central roles of RFamide signaling in processes like pain, feeding, and stress.

Invertebrate Neurophysiology and Neuromodulation Studies

Arginylphenylalaninamide serves as a valuable agonist for exploring peptidergic modulation of muscle contractility in model organisms like gastropods. Its specific, quantifiable interactions with acetylcholine and serotonin [2] provide a robust and dissectable system for teaching and research into the complexities of cotransmission and neuromodulation at the cellular level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antho-RFamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.